molecular formula C16H17N3O2 B11951591 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline

Cat. No.: B11951591
M. Wt: 283.32 g/mol
InChI Key: VMTVFJIESCOLSZ-UHFFFAOYSA-N
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Description

N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline is a Schiff base characterized by a conjugated aromatic system with distinct electron-donating (dimethylamino) and electron-withdrawing (nitro) groups. Its structure comprises a 2-methyl-4-nitroaniline moiety linked via an imine bond to a 4-(dimethylamino)benzaldehyde-derived fragment. This compound exhibits planar geometry in its aromatic rings, with substituents influencing electronic delocalization and intermolecular interactions .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)iminomethyl]aniline

InChI

InChI=1S/C16H17N3O2/c1-12-10-15(19(20)21)8-9-16(12)17-11-13-4-6-14(7-5-13)18(2)3/h4-11H,1-3H3

InChI Key

VMTVFJIESCOLSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Acetylation of o-Toluidine

o-Toluidine undergoes acetylation using acetic acid as the acylating agent. The reaction is conducted at elevated temperatures (80–120°C) to facilitate water removal, with a molar ratio of acetic acid to o-toluidine ranging from 2.0:1 to 4.0:1. Higher acetic acid ratios (4.0:1) reduce side reactions, while temperatures above 100°C accelerate reaction completion within 1.5–5 hours.

Nitration of Acetylated Intermediate

Nitration employs concentrated nitric acid (65%) at controlled temperatures (10–40°C) to prevent over-nitration. A molar ratio of nitric acid to o-toluidine of 1.0–1.2:1 ensures selective nitration at the para position relative to the methyl group. Lower temperatures (10°C) favor higher regioselectivity, while extended reaction times (5–6 hours) improve conversion rates. Post-reaction, the mixture is quenched in cold water (0–10°C) to precipitate the nitrated solid, which is filtered and dried.

Hydrolysis and Purification

The nitrated product undergoes hydrolysis with concentrated hydrochloric acid (35%) under reflux (90°C, 2–3 hours) to remove the acetyl group. Subsequent pH adjustment to 1–2 using sodium hydroxide (10–50% w/w) precipitates the crude 2-methyl-4-nitroaniline, which is recrystallized from aqueous ethanol (50–90% w/w) to achieve purities exceeding 97%.

Table 1: Optimization of 2-Methyl-4-nitroaniline Synthesis

ParameterOptimal RangeYield (%)Purity (%)
Acetic Acid Ratio2.0–4.0:178–8997–99
Nitration Temp (°C)10–3081–8898–99
Hydrolysis Time (h)2–383–8997–99
Recrystallization80% Ethanol8899

Factors Influencing Reaction Efficiency

Temperature and Time

Elevated temperatures accelerate imine formation but risk side reactions such as aldol condensation. Optimal reflux durations range from 3–6 hours, balancing conversion and byproduct formation.

Solvent Effects

Polar aprotic solvents (e.g., DMF) may increase reaction rates but complicate purification. Ethanol remains preferred for its balance of solubility and ease of removal.

Substituent Electronic Effects

The nitro group’s electron-withdrawing nature deactivates the aniline, necessitating mild acidic conditions to maintain reactivity. Conversely, the dimethylamino group’s electron-donating capacity enhances aldehyde electrophilicity, enabling efficient condensation.

Challenges and Mitigation Strategies

Byproduct Formation

  • Oxidation of Aldehyde : Minimized by inert atmospheres (N₂ or Ar) and avoiding strong oxidizing agents.

  • Isomerization : The E-configuration is favored thermodynamically; prolonged heating ensures isomer purity.

Scale-Up Considerations

Batch processes may require gradual reagent addition to control exotherms during nitration and condensation. Continuous flow systems could enhance heat dissipation and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C17H20N2O2C_{17}H_{20}N_{2}O_{2} and a molecular weight of approximately 284.36 g/mol. The structure features a dimethylamino group attached to a phenyl ring, which contributes to its biological activity and solubility properties.

Anticancer Activity

Recent studies have indicated that N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline exhibits anticancer properties. For instance, a study demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis
PC-3 (Prostate Cancer)8.7Cell cycle arrest at G2/M phase

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development into an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Organic Photovoltaics

This compound has been investigated as a potential organic semiconductor material in photovoltaic cells. Its unique electronic properties enable efficient charge transport, making it suitable for use in organic solar cells.

Dye-Sensitized Solar Cells

The compound's vibrant color and stability under light exposure make it an excellent candidate for dye-sensitized solar cells (DSSCs). Research indicates that incorporating this compound into DSSCs can enhance light absorption and improve overall energy conversion efficiency.

Synthesis and Characterization

In a recent study published in the Egyptian Journal of Chemistry, researchers synthesized this compound via a one-pot reaction involving readily available precursors. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound, establishing a reliable synthetic pathway for future research applications.

Biological Evaluation

A comprehensive biological evaluation was conducted to assess the anticancer properties of the compound against various tumor cell lines. The results were promising, showing significant cytotoxic effects, particularly in hormone-sensitive cancers, which may lead to further investigations into its mechanisms and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, while the nitro group can undergo redox reactions. These interactions can affect the compound’s behavior in biological systems and its reactivity in chemical processes .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogues

Substituent Position and Electronic Effects

Comparison Compound 1 : N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (CAS: 59973-15-8)
  • Key Differences : The analogous compound lacks the 2-methyl group on the nitroaniline ring, resulting in reduced steric hindrance. The nitro group is para to the imine bond, enhancing conjugation compared to the target compound’s 4-nitro-2-methyl substitution.
  • Electronic Impact : The absence of the methyl group in the ortho position allows greater planarity, facilitating stronger π-π stacking interactions and red-shifted UV-Vis absorption .
Comparison Compound 2 : (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline
  • Key Differences : Bromine substituents introduce heavier halogens, increasing molecular weight (MW: ~450 g/mol vs. target’s ~327 g/mol) and polarizability. The extended conjugated system here includes a butan-2-ylidene bridge, altering charge-transfer efficiency compared to the target’s simpler benzylidene linkage .
Comparison Compound 3 : 2-{(E)-[4-Methyl-2-nitrophenyl)methylidene]phenol
  • Key Differences: A hydroxyl group replaces the dimethylamino donor, reducing electron-donating capacity. The nitro group is at the ortho position relative to the imine bond, creating a steric clash with the methyl group, which disrupts planarity and lowers thermal stability .

Molecular Geometry and Crystal Packing

The target compound’s crystal structure reveals two distinct molecules in the asymmetric unit, with dihedral angles between aromatic planes ranging from 30.44° to 41.08°, indicating moderate conjugation disruption due to methyl and nitro groups . In contrast:

  • N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline exhibits near-planar geometry (dihedral angle <5°), maximizing conjugation .
  • (E,E)-1,4-Phenylenebis[N-(2-methyl-4-nitrophenyl)methanimine] () features a symmetric bis-Schiff base structure, where steric effects from dual methyl groups induce torsional strain, reducing solubility in polar solvents .

Data Tables: Comparative Analysis

Table 1: Structural and Electronic Properties

Compound Name Molecular Weight (g/mol) Substituent Positions Key Functional Groups Planarity (Dihedral Angle)
Target Compound 327.35 2-Me, 4-NO₂, 4-NMe₂ Imine, Nitro, Dimethylamino 30.44°–41.08°
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline 297.34 4-NO₂, 4-NMe₂ Imine, Nitro, Dimethylamino <5°
(E,E)-1,4-Phenylenebis[N-(2-methyl-4-nitrophenyl)methanimine] 494.44 2-Me, 4-NO₂ (bis) Bis-imine, Nitro 45°–50°

Biological Activity

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline, a Schiff base compound, has garnered attention due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including antioxidant and anticancer properties.

Chemical Structure and Synthesis

The compound has the following chemical formula: C17H20N2O2. It consists of a dimethylamino group attached to a benzylidene moiety, which is further substituted with a nitro group. The synthesis typically involves the condensation of 2-methyl-4-nitroaniline with 4-(dimethylamino)benzaldehyde in an alcohol solvent.

Structural Data

The compound crystallizes in a triclinic system with two independent molecules in the asymmetric unit. The dihedral angles between the aromatic rings are significant, indicating potential steric interactions that may influence its biological activity.

PropertyValue
Chemical FormulaC17H20N2O2
Molecular Weight292.35 g/mol
Crystal SystemTriclinic
Space GroupP1
Dihedral Angles30.34° and 41.44°

Antioxidant Activity

Research indicates that Schiff bases like this compound exhibit significant antioxidant properties. In vitro studies have shown that such compounds can scavenge free radicals effectively.

  • DPPH Radical Scavenging : The compound demonstrated notable activity against DPPH radicals, suggesting its potential as an antioxidant agent.
  • Cell-Based Assays : In cell lines such as HepG2, the compound exhibited protective effects against oxidative stress, enhancing cell viability under induced oxidative conditions.

Anticancer Properties

Studies have also explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Studies : In one study involving breast cancer cells (MCF-7), treatment with the compound resulted in reduced cell viability and increased apoptosis markers.

Other Biological Activities

In addition to its antioxidant and anticancer properties, preliminary studies suggest that this compound may possess antibacterial and antifungal activities. These findings warrant further investigation into its pharmacological potential.

Q & A

Q. What are the optimal synthetic conditions for preparing N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline?

The compound is synthesized by refluxing equimolar quantities of 2-methyl-4-nitroaniline and 4-(dimethylamino)benzaldehyde in methanol for 2.5 hours. The reaction mixture is cooled to room temperature, yielding colorless prisms via slow crystallization. This method achieves moderate yields (~70–80%) and high purity, confirmed by single-crystal X-ray diffraction .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this Schiff base?

Key methods include:

  • Single-crystal X-ray diffraction to resolve molecular geometry, dihedral angles between aromatic rings (e.g., 41.08° and 30.44° in asymmetric units), and weak interactions (C–H⋯N, C–H⋯π) .
  • FT-IR to confirm imine bond formation (C=N stretch at ~1600–1620 cm⁻¹).
  • NMR to verify substituent positions (e.g., dimethylamino and nitro group environments) .

Q. How does the nitro group influence the electronic properties of the compound?

The electron-withdrawing nitro group stabilizes the imine bond and enhances charge-transfer interactions, as evidenced by red-shifted UV-Vis absorption bands. Computational studies (e.g., DFT) can quantify this effect by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. How can data contradictions in crystallographic and spectroscopic results be resolved?

Discrepancies between crystallographic data (e.g., dihedral angles) and solution-phase NMR observations may arise from conformational flexibility. To address this:

  • Compare solid-state (X-ray) and solution-state (NOESY, variable-temperature NMR) data.
  • Perform molecular dynamics simulations to model rotational barriers around the C=N bond .

Q. What strategies improve the thermal stability of this Schiff base for material science applications?

Thermal stability can be enhanced by:

  • Introducing sterically bulky substituents to restrict molecular motion (e.g., replacing methyl with tert-butyl groups).
  • Co-crystallizing with metal ions to form coordination polymers, as seen in related Schiff base complexes .
  • TGA analysis (e.g., decomposition onset temperatures >200°C) validates stability improvements .

Q. How do weak intermolecular interactions (C–H⋯N, C–H⋯π) affect crystal packing?

These interactions govern supramolecular assembly, as shown in the title compound’s crystal structure:

  • C–H⋯N distances: 2.52–2.65 Å.
  • C–H⋯π interactions: 3.12–3.28 Å. Such forces stabilize layered or helical packing motifs, influencing mechanical and optical properties .

Methodological Notes

  • Contradiction Analysis : When discrepancies arise between theoretical (DFT) and experimental bond lengths, refine computational models using hybrid functionals (e.g., B3LYP-D3) to account for dispersion forces .
  • Advanced Characterization : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interaction contributions (e.g., π-stacking vs. H-bonding) .

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